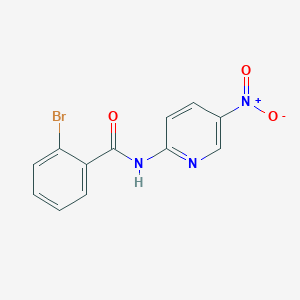

2-bromo-N-(5-nitropyridin-2-yl)benzamide

Beschreibung

2-Bromo-N-(5-nitropyridin-2-yl)benzamide is a halogenated benzamide derivative featuring a bromine substituent on the benzene ring and a nitro group on the pyridine moiety. This compound belongs to a class of benzamides studied for their antibacterial properties, particularly against Gram-positive and Gram-negative bacterial strains. Synthesized via coupling reactions involving 2-amino-5-nitropyridine and brominated benzoic acid derivatives, it has demonstrated moderate antimicrobial activity with MIC values in the micromolar range . The structural combination of bromine (electron-withdrawing) and nitro (electron-withdrawing and polar) groups contributes to its physicochemical profile, including lipophilicity (logP ~4.2) and molecular weight (~396 g/mol), which influence bioavailability and target binding .

Eigenschaften

Molekularformel |

C12H8BrN3O3 |

|---|---|

Molekulargewicht |

322.11 g/mol |

IUPAC-Name |

2-bromo-N-(5-nitropyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H8BrN3O3/c13-10-4-2-1-3-9(10)12(17)15-11-6-5-8(7-14-11)16(18)19/h1-7H,(H,14,15,17) |

InChI-Schlüssel |

VRFBLORWOHWOLX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Brom-N-(5-Nitropyridin-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile durch nukleophile Substitutionsreaktionen ersetzt werden.

Reduktionsreaktionen: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydrids zu einer Aminogruppe reduziert werden.

Kupplungsreaktionen: Die Verbindung kann an palladiumkatalysierten Kreuzkupplungsreaktionen, wie der Suzuki-Miyaura-Kupplung, teilnehmen, um Biaryl-Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid in Ethanol.

Kupplung: Palladiumkatalysatoren (z. B. Pd(PPh3)4) mit Basen wie Kaliumcarbonat in Lösungsmitteln wie Toluol oder DMF.

Hauptprodukte, die gebildet werden

Substitution: Bildung verschiedener substituierter Benzamide.

Reduktion: Bildung von 2-Amino-N-(5-Nitropyridin-2-yl)benzamid.

Kupplung: Bildung von Biarylverbindungen mit erweiterter Konjugation.

Wissenschaftliche Forschungsanwendungen

2-Brom-N-(5-Nitropyridin-2-yl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als potenzieller Leitstoff für die Entwicklung neuer Therapeutika erforscht.

Industrie: Einsatz bei der Synthese von fortschrittlichen Materialien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von 2-Brom-N-(5-Nitropyridin-2-yl)benzamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Inhibition oder Aktivierung spezifischer Signalwege führt. So kann es beispielsweise bei der Verwendung als antimikrobielles Mittel bakterielle Enzyme hemmen, die für die Zellwandsynthese oder die DNA-Replikation essentiell sind.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Reduction: Formation of 2-amino-N-(5-nitropyridin-2-yl)benzamide.

Coupling: Formation of biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(5-nitropyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-Bromo-N-(5-Nitropyridin-2-yl)benzamide and Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | logP | MIC (μM) | Key Feature |

|---|---|---|---|---|---|

| 2-Bromo-N-(5-nitropyridin-2-yl)benzamide | Br (benzamide), NO₂ (pyridine) | 396.24 | 4.24 | 0.22–1.49 | Dual halogen-nitro substitution |

| 4-Nitro-N-(5-bromopyridin-2-yl)benzamide (4d) | NO₂ (benzamide), Br (pyridine) | 352.15 | 3.98 | 0.22–1.49 | Inverted substituent positions |

| N-(5-Nitropyridin-2-yl)benzamide (7a) | H (benzamide), NO₂ (pyridine) | 259.23 | 2.75 | 0.22–1.49 | Lacks halogen substituent |

| N-Benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide (5) | SO₂CF₃ (sulfonamide) | 437.23 | 4.56 | 0.12–0.89 | Sulfonamide functional group |

- Substituent Positioning : Inverting the bromo and nitro groups (e.g., 4d vs. target compound) minimally affects antibacterial activity (MIC ~0.22–1.49 μM) but alters molecular weight and logP due to differences in halogen placement .

- Halogen vs. Sulfonamide : The sulfonamide derivative (5) exhibits superior activity (MIC 0.12–0.89 μM), highlighting the importance of sulfonamide’s strong electron-withdrawing and hydrogen-bonding capabilities .

Halogenated Benzamides: Bromo vs. Chloro Derivatives

- 2-Bromo vs. 2-Chloro Analogs : Chlorinated analogs (e.g., 2-chloro-N-(pyrazol-4-yl)benzamide) exhibit similar hydrogen-bonding interactions but lower molecular stability due to weaker electrostatic contributions compared to brominated counterparts .

Nitro Group Impact on Bioactivity

- The nitro group on the pyridine ring enhances polarity (polar surface area ~55 Ų) and facilitates interactions with bacterial enzyme active sites, as seen in the target compound and 7a . However, excessive nitro substitution (e.g., 4-nitro-N-(5-nitropyridin-2-yl)benzamide) may reduce solubility, offsetting gains in binding affinity .

Pharmacological Potential vs. mGlu5 Allosteric Ligands

- Benzamide derivatives like CPPHA share structural similarities with the target compound but differ in substituent patterns. The nitro and bromo groups in 2-bromo-N-(5-nitropyridin-2-yl)benzamide may limit its cross-reactivity with CNS targets like mGlu5, underscoring the role of substituent specificity in pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.